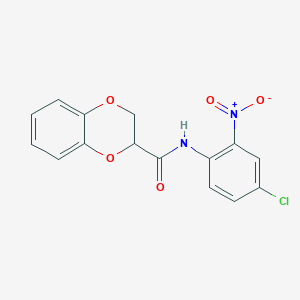

3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

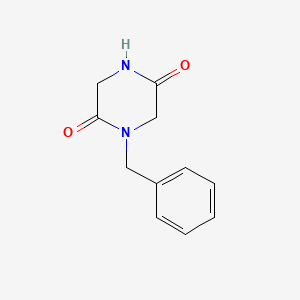

The compound “3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom . The presence of fluorophenyl groups suggests that this compound might have interesting chemical and physical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluorophenyl groups could be introduced using a reaction with 4-fluorophenylacetonitrile . The thiazole ring could be formed using a Hantzsch thiazole synthesis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrazole and thiazole rings, as well as the fluorophenyl groups. These groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl groups could influence its polarity and solubility.Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The synthesis and characterization of compounds related to "3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide" involve complex synthetic routes designed to introduce fluorine atoms or fluorine-containing groups into pyrazole derivatives. These synthetic strategies are crucial for developing novel compounds with potential medicinal applications. Fluorinated pyrazoles, such as the ones synthesized through these methodologies, are of significant interest due to their properties as building blocks in medicinal chemistry, offering pathways for further functionalization and exploration of biological activities (Surmont et al., 2011).

Crystallographic Studies and Molecular Interactions

Crystallographic analyses provide insights into the molecular structures of fluorophenyl-related compounds, elucidating their conformational properties and intermolecular interactions. Such studies are instrumental in understanding the compound's stability, reactivity, and potential binding affinities towards biological targets. The determination of crystal structures aids in the design of compounds with desired physicochemical and biological properties, guiding the development of novel therapeutics and materials (Jasinski et al., 2012).

Biological and Pharmacological Investigations

Compounds structurally related to "3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide" have been evaluated for various biological activities, including antimicrobial, antifungal, and cytotoxic effects. These studies highlight the potential of fluorine-containing pyrazoles in developing new therapeutic agents with specific biological activities. The exploration of structure-activity relationships (SAR) further enhances our understanding of how structural modifications impact biological efficacy, paving the way for the optimization of bioactive compounds (Du et al., 2015).

Advanced Materials and Sensing Applications

Research into fluorophenyl pyrazole derivatives extends beyond medicinal chemistry into the development of advanced materials and sensors. The inherent properties of these compounds, such as fluorescence and photophysical characteristics, make them suitable candidates for applications in materials science, including organic light-emitting diodes (OLEDs) and chemical sensors. The ability to fine-tune the electronic and optical properties through structural modifications opens up new avenues for the design of high-performance materials and sensing devices (Yang et al., 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.", "Starting Materials": [ "4-fluoroaniline", "2-bromo-4-methylthiazole", "N-phenethyl-1H-pyrazole-5-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Methanol", "Ethyl acetate", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Synthesis of 2-(4-fluorophenyl)-4-methylthiazole", "4-fluoroaniline is reacted with 2-bromo-4-methylthiazole in DMF to form 2-(4-fluorophenyl)-4-methylthiazole.", "Step 2: Synthesis of N-phenethyl-1H-pyrazole-5-carboxylic acid N-hydroxysuccinimide ester", "N-phenethyl-1H-pyrazole-5-carboxylic acid is reacted with DCC and NHS in DMF to form N-phenethyl-1H-pyrazole-5-carboxylic acid N-hydroxysuccinimide ester.", "Step 3: Synthesis of 3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide", "2-(4-fluorophenyl)-4-methylthiazole is reacted with N-phenethyl-1H-pyrazole-5-carboxylic acid N-hydroxysuccinimide ester in DMF to form the intermediate product.", "The intermediate product is then reacted with NaHCO3 and HCl in methanol to form the final product, 3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide.", "The final product is purified using ethyl acetate and diethyl ether." ] } | |

Número CAS |

1297612-20-4 |

Nombre del producto |

3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide |

Fórmula molecular |

C22H19FN4OS |

Peso molecular |

406.48 |

Nombre IUPAC |

5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C22H19FN4OS/c1-14-20(29-22(25-14)16-7-9-17(23)10-8-16)18-13-19(27-26-18)21(28)24-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,24,28)(H,26,27) |

Clave InChI |

LTDZNOZKGFZPGQ-UHFFFAOYSA-N |

SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=CC(=NN3)C(=O)NCCC4=CC=CC=C4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2364660.png)

![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2364662.png)

![N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2364663.png)

![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2364665.png)

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide](/img/structure/B2364666.png)

![3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2364670.png)

![3-(3-fluorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2364671.png)

![2-[[1-(4-Methylsulfanylbenzoyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2364676.png)